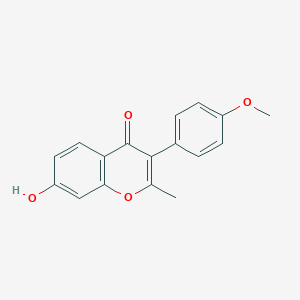

7-羟基-3-(4-甲氧基苯基)-2-甲基-4H-香豆素-4-酮

描述

Synthesis Analysis The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves multiple steps, including oxidation, hydrolization, acylation, and cyclization. An improved synthetic route was obtained, replacing the reported microwave reaction to cyclize the isoflavone core by reaction under normal conditions, which showed significant antibacterial and antifungal activity in derivatives of similar compounds (Qian, 2008). Another study on related compounds demonstrated the synthesis via the Knoevenagel reaction, characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy (Elenkova et al., 2014).

Molecular Structure Analysis Molecular structure analysis of similar compounds has been conducted through X-ray diffraction, demonstrating that these compounds can crystallize in various forms. For instance, 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) crystallizes in the monoclinic system, showcasing the importance of solvent polarity and hydrogen bonding (Elenkova et al., 2014).

Chemical Reactions and Properties Chemical reactions and properties of chromen-4-one derivatives have been explored, showing a variety of biological activities. For example, certain derivatives have shown high cytotoxic and bactericidal activity, indicating the potential for pharmaceutical applications (Khan et al., 2003).

Physical Properties Analysis The physical properties of these compounds, including their solubility, melting points, and spectral data (UV, IR, NMR), are crucial for understanding their chemical behavior and potential applications. Studies on similar compounds have provided insights into their sensitivity to solvent polarity and hydrogen bonding, which are essential for designing drugs with optimal delivery properties (Elenkova et al., 2014).

Chemical Properties Analysis The chemical properties, including reactivity and stability, play a significant role in determining the applications of these compounds. The studies on related compounds have elucidated their potential as antibacterial and antifungal agents, underscoring the importance of detailed chemical analysis (Mandala et al., 2013).

科学研究应用

Antihyperlipidemic Potential : A study showed that this compound, isolated from mahogany seeds, significantly reduced the atherogenic index and altered the expression levels of Nrf2 and GPx genes in hyperlipidemic rats, suggesting potential as an antihyperlipidemic agent (Prasetyastuti, Ayunda, & Sunarti, 2021).

Antimicrobial and Antioxidant Activities : New derivatives of this compound have been synthesized, displaying significant antimicrobial and antioxidant properties (Hatzade et al., 2008).

Synthesis and Characterization for Drug Production : The compound has been utilized in the synthesis and characterization of novel polystyrene-supported catalysts for producing anticoagulant drugs like Warfarin (Alonzi et al., 2014).

Antibacterial Effects : Research on new derivatives of 4-hydroxy-chromen-2-one, closely related to 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, indicated high levels of antibacterial activity (Behrami & Dobroshi, 2019).

Photovoltaic Properties : A study focused on the electronic and photovoltaic properties of chromen-2-one-based organic dyes, highlighting their potential in dye-sensitized solar cells (Gad, Kamar, & Mousa, 2020).

Phototransformation Studies : The phototransformation of certain chromenones, closely related to this compound, has been researched, revealing interesting photocyclisation and dealkoxylation behaviors (Khanna et al., 2015).

Analgesic Activity : Stereoisomers of a related compound demonstrated high analgesic activity with low acute toxicity, indicating potential in pain management (Pavlova et al., 2015).

安全和危害

未来方向

Coumarin derivatives have attracted the attention of many research groups due to their unique stability and the presence of an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives. They have important application value in fluorescent probes, dyes, and optical materials . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.

属性

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-16(11-3-6-13(20-2)7-4-11)17(19)14-8-5-12(18)9-15(14)21-10/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVXOZABOPNCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20419877 | |

| Record name | 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |

CAS RN |

13004-42-7 | |

| Record name | 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

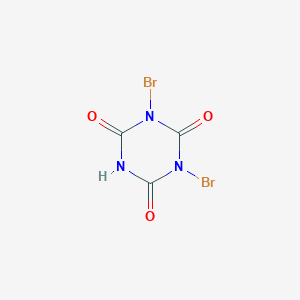

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)

![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)